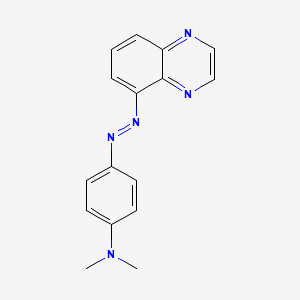

5-((p-(Dimethylamino)phenyl)azo)quinoxaline

Description

5-((p-(Dimethylamino)phenyl)azo)quinoxaline is an azo dye derivative featuring a quinoxaline core substituted with a para-dimethylamino phenylazo group. The quinoxaline scaffold, a bicyclic structure with two nitrogen atoms at positions 1 and 4, provides a planar aromatic system conducive to π-conjugation. The azo group (-N=N-) links the quinoxaline core to the electron-donating dimethylamino group, enhancing electronic delocalization and solvatochromic properties.

Properties

CAS No. |

23521-13-3 |

|---|---|

Molecular Formula |

C16H15N5 |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

N,N-dimethyl-4-(quinoxalin-5-yldiazenyl)aniline |

InChI |

InChI=1S/C16H15N5/c1-21(2)13-8-6-12(7-9-13)19-20-15-5-3-4-14-16(15)18-11-10-17-14/h3-11H,1-2H3 |

InChI Key |

BDVVEXOYWDAFNK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=NC=CN=C32 |

Origin of Product |

United States |

Preparation Methods

Condensation of Ortho-Phenylenediamine with Dicarbonyl Compounds

- Reaction of ortho-phenylenediamine with α-diketones or phenacyl halides forms the quinoxaline core via condensation and oxidation.

- Traditional methods require heating in ethanol or acetic acid, often with long reaction times and moderate yields.

- Green chemistry approaches have introduced recyclable catalysts and microwave irradiation to enhance reaction rates and yields.

Preparation of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline

The preparation of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline involves two key synthetic steps:

Synthesis of Quinoxaline Core

The quinoxaline nucleus is prepared by condensation of ortho-phenylenediamine with an appropriate 1,2-dicarbonyl compound. For the target compound, the quinoxaline intermediate is typically substituted at the 5-position to allow azo coupling.

Azo Coupling Reaction

The azo linkage is introduced by coupling the quinoxaline derivative with the diazonium salt of p-(dimethylamino)aniline.

- The diazonium salt is prepared by diazotization of p-(dimethylamino)aniline with sodium nitrite in acidic medium at low temperature (0–5 °C).

- The quinoxaline compound, acting as the coupling component, is reacted with the diazonium salt in alkaline or neutral medium to form the azo bond.

- The reaction is typically carried out in aqueous or mixed solvent systems at low temperatures to maintain diazonium salt stability.

- The product precipitates out or can be extracted and purified by recrystallization.

Specific Methodologies and Conditions

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly enhance the synthesis of quinoxaline derivatives and their azo compounds by accelerating reaction kinetics and improving yields.

Green Chemistry Approaches

- Use of ethanol and water as solvents.

- Avoidance of strong acids or toxic reagents.

- Recyclable catalysts and solvent recovery systems.

- Reduction of reaction times and energy consumption.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Quinoxaline core synthesis | Condensation of ortho-phenylenediamine with 1,2-dicarbonyl | Reflux in ethanol/acetic acid, 1–5 h | Simple, well-established | Long reaction times, use of organic solvents |

| Microwave-assisted synthesis | Microwave irradiation, 8–15 min | Fast, high yield, energy efficient | Requires microwave equipment | |

| Diazotization | Diazotization of p-(dimethylamino)aniline | NaNO2/HCl, 0–5 °C, 30 min | High purity diazonium salt | Sensitive to temperature and time |

| Azo coupling | Coupling of quinoxaline with diazonium salt | Alkaline medium, 0–25 °C, 1–2 h | High yield, straightforward | Requires careful pH and temperature control |

Chemical Reactions Analysis

Azo Coupling Mechanism

The azo coupling reaction proceeds through electrophilic aromatic substitution where the diazonium ion acts as an electrophile. The mechanism can be broken down into several key steps:

-

Electrophilic Attack : The nucleophilic aromatic ring of quinoxaline attacks the positively charged nitrogen of the diazonium ion.

-

Formation of Azo Compound : The resultant intermediate loses a proton, leading to the formation of the azo bond (-N=N-).

Subsequent Reactions

5-((p-(Dimethylamino)phenyl)azo)quinoxaline can undergo various reactions due to its functional groups:

-

Reduction : The azo group can be reduced to form an amine, which can further react with electrophiles.

-

Nucleophilic Substitution : The dimethylamino group can participate in nucleophilic substitution reactions, potentially leading to new derivatives.

Table 2: Possible Reactions of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline

| Reaction Type | Conditions/Agents | Products |

|---|---|---|

| Reduction | H₂, Pd/C | 5-((p-(Dimethylamino)phenyl)aniline) |

| Nucleophilic Substitution | Alkyl halides, base | New substituted quinoxalines |

Table 3: Biological Activities of Quinoxaline Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Quinoxaline derivatives | Antimicrobial | |

| Azo compounds | Anticancer |

Scientific Research Applications

Chemical Structure and Synthesis

5-((p-(Dimethylamino)phenyl)azo)quinoxaline is a derivative of quinoxaline, a bicyclic compound known for its significant biological activity. The synthesis of quinoxaline derivatives often involves methods such as:

- Condensation Reactions : Quinoxalines can be synthesized through the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds.

- Functionalization : Modifications of the quinoxaline structure can enhance its biological properties, allowing for the introduction of various functional groups that confer specific activities.

Recent studies have reported novel synthetic routes that yield biologically active quinoxaline derivatives with improved pharmacological profiles .

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Quinoxaline derivatives, including 5-((p-(Dimethylamino)phenyl)azo)quinoxaline, have been shown to possess significant antimicrobial properties. They are effective against both gram-positive and gram-negative bacteria, as well as fungi. For instance:

- Antibacterial Effects : Studies have demonstrated that certain quinoxaline derivatives can inhibit the growth of Mycobacterium tuberculosis by up to 100% .

- Antifungal Properties : Compounds such as 2-sulphonyl quinoxalines have exhibited high antifungal activity against various fungal species .

Anticancer Potential

Quinoxaline derivatives are also being investigated for their anticancer properties. They have shown promise in inducing apoptosis in cancer cell lines through mechanisms involving reactive oxygen species and nitric oxide generation . Specific studies highlight:

- Inhibition of Tumor Growth : Certain derivatives have been reported to inhibit tumor cell proliferation in breast, cervical, and colon cancer models .

- Mechanisms of Action : The anticancer effects are often linked to the modulation of signaling pathways related to cell survival and apoptosis.

Applications in Medicinal Chemistry

The diverse biological activities of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline make it a valuable scaffold in medicinal chemistry. Its applications include:

- Drug Development : Ongoing research aims to develop new drugs based on quinoxaline structures targeting specific diseases such as cancer and infections.

- Hypoxia-targeted Therapies : Some quinoxaline derivatives are being explored for their ability to selectively target hypoxic tumor environments, enhancing their therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies illustrate the efficacy of quinoxaline derivatives in clinical and experimental settings:

- Antimicrobial Efficacy : A study demonstrated that a series of synthesized quinoxalines exhibited potent activity against resistant bacterial strains, highlighting their potential as new antibiotics .

- Antitumor Activity : Research on 5-bromo-1-methyl-N’-[E-(1-methyl-1H-indol-3-yl)methylidene]-1H-indol-3-carbohydrazide showed significant antitumor effects in vitro, indicating the potential for similar activities in other quinoxaline derivatives .

Mechanism of Action

The mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline involves its ability to absorb light and transfer electrons. In DSSCs, the compound acts as a photosensitizer, absorbing sunlight and generating excited electrons, which are then transferred to the conduction band of a semiconductor, typically titanium dioxide. This process generates an electric current, which can be harnessed for power .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Functional Properties

Key Observations :

Core Structure Differences: Quinoxaline vs. Quinoline: The quinoxaline core (two nitrogen atoms) offers stronger electron-withdrawing effects compared to quinoline (one nitrogen), influencing electronic properties and reactivity. The N-oxide in the quinoline derivative (C₁₇H₁₆N₄O) further modifies polarity and solubility . Fused Heterocycles: Imidazo-quinoxalines (e.g., 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) exhibit fused imidazole rings, enhancing aromaticity and biological activity but introducing mutagenic risks .

Substituent Effects: Azo Group: The azo linkage in 5-((p-(Dimethylamino)phenyl)azo)quinoxaline enables cis-trans isomerism and solvatochromism, a property shared with pyridinium N-phenolate betaine dyes (e.g., Reichardt’s dye) . Electron-Donating Groups: The para-dimethylamino group enhances conjugation and stabilizes the excited state, red-shifting absorption spectra compared to methoxy or halogen substituents .

Physicochemical Properties

- Polarity and Solubility: The dimethylamino group increases polarity compared to methyl or halogen substituents, enhancing solubility in polar solvents. Quinoline derivatives with N-oxides (e.g., C₁₇H₁₆N₄O) exhibit even higher polarity due to the oxygen atom .

- Thermal Stability: Azo compounds generally exhibit lower thermal stability than fused heterocycles (e.g., imidazo-quinoxalines), which benefit from rigid, aromatic systems .

Biological Activity

5-((p-(Dimethylamino)phenyl)azo)quinoxaline is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives are known for their broad spectrum of biological activities. They have been extensively studied for their potential as antimicrobial agents, anticancer drugs, and anti-inflammatory compounds. The incorporation of various functional groups into the quinoxaline structure can enhance these activities, making them valuable in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including 5-((p-(Dimethylamino)phenyl)azo)quinoxaline. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5-((p-(Dimethylamino)phenyl)azo)quinoxaline | Escherichia coli | High |

| Staphylococcus aureus | Moderate | |

| Pseudomonas aeruginosa | Low | |

| Clostridium difficile | High |

The activity against Escherichia coli and Staphylococcus aureus indicates its potential as a therapeutic agent for bacterial infections. The presence of the dimethylamino group enhances the lipophilicity of the compound, facilitating its penetration through microbial cell walls .

Anticancer Activity

5-((p-(Dimethylamino)phenyl)azo)quinoxaline has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving breast cancer cell lines (MDA-MB-436), 5-((p-(Dimethylamino)phenyl)azo)quinoxaline exhibited significant antiproliferative effects. The mechanism was linked to the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-436 | 1.18 ± 0.03 | Apoptosis induction |

| NCI-H460 | 2.86 ± 0.49 | Cell cycle arrest |

| WI-38 (Normal Cells) | >100 | Non-cytotoxic |

The compound showed lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating its potential efficacy with reduced toxicity to normal cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, quinoxaline derivatives exhibit anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Mechanism of Action

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and the reduction of reactive oxygen species (ROS), which are crucial in the inflammatory response .

Q & A

Basic: What are the recommended synthetic routes for 5-((p-(Dimethylamino)phenyl)azo)quinoxaline, and what factors influence reaction efficiency?

Answer:

The synthesis typically involves azo coupling between a diazonium salt (derived from p-dimethylaminobenzene) and quinoxaline derivatives. A feasible approach is to use 2,3-dichloroquinoxaline (DCQX) as a precursor, where chlorine atoms at positions 2 and 3 enable nucleophilic substitution with azo-containing aryl amines. Reaction efficiency depends on:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.

- Temperature : Optimized between 60–80°C to balance reactivity and side-product formation.

- Catalysts : Triethylamine (EtN) is often used to deprotonate intermediates and stabilize reactive species .

Basic: How can researchers characterize the photophysical properties of this compound, and what instrumentation is critical?

Answer:

Key characterization methods include:

- UV-Vis spectroscopy : To assess solvatochromic behavior by measuring absorption maxima in solvents of varying polarity (e.g., hexane vs. DMSO).

- Fluorescence spectroscopy : To determine quantum yield using an integrating sphere and reference standards (e.g., quinine sulfate).

- Time-resolved fluorescence : For lifetime measurements via time-correlated single-photon counting (TCSPC).

- DFT calculations : To correlate experimental spectra with electronic transitions (e.g., HOMO-LUMO gaps) .

Advanced: How can conflicting data on fluorescence quantum yields in literature be systematically resolved?

Answer:

Contradictions often arise from:

- Sample purity : Impurities (e.g., unreacted DCQX) quench fluorescence. Validate purity via HPLC or NMR.

- Solvent effects : Ensure consistent solvent polarity and degassing to eliminate oxygen quenching.

- Instrument calibration : Use certified reference materials and standardized excitation wavelengths.

A comparative study under controlled conditions (e.g., identical solvent, concentration, and temperature) is recommended to reconcile discrepancies .

Advanced: What experimental designs are suitable for studying environmental degradation pathways of this compound?

Answer:

Adopt a tiered approach:

Laboratory studies :

- Hydrolysis : Expose the compound to aqueous buffers at varying pH (2–12) and monitor degradation via LC-MS.

- Photolysis : Use simulated sunlight (Xe arc lamps) to identify photoproducts.

Field studies :

- Soil microcosms : Track degradation kinetics in soil samples with controlled microbial activity.

- Ecotoxicology assays : Evaluate toxicity of degradation products using model organisms (e.g., Daphnia magna) .

Advanced: How can computational methods predict the compound’s reactivity in complex biological systems?

Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., DNA intercalation) using AutoDock Vina.

- MD simulations : Assess stability in lipid bilayers or protein binding pockets over nanosecond timescales.

- ADMET prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles.

Validate predictions with in vitro assays (e.g., cytotoxicity testing in HeLa cells) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Storage : Keep in amber glass bottles under inert gas (N) at 4°C to prevent oxidation.

- Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced: What strategies optimize regioselectivity in derivatization reactions of the quinoxaline core?

Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO) at specific positions to steer electrophilic substitution.

- Metal catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation at less reactive sites.

- Protecting groups : Temporarily block reactive amines with Boc groups to achieve selective functionalization .

Basic: How can researchers validate the structural integrity of synthesized batches?

Answer:

- NMR spectroscopy : Compare H/C NMR spectra with literature data for aromatic proton environments and amine signals.

- Mass spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF.

- Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain the compound’s solvatochromic behavior?

Answer:

Solvatochromism arises from intramolecular charge transfer (ICT) between the electron-rich dimethylamino group and electron-deficient quinoxaline core. In polar solvents, stabilization of the excited state via dipole-dipole interactions red-shifts emission maxima. Quantitative analysis using the Lippert-Mataga equation correlates Stokes shift with solvent polarity parameters (e.g., Δf) .

Advanced: How can researchers address discrepancies in reported biological activity across cell lines?

Answer:

- Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times.

- Control variables : Account for differences in culture media (e.g., serum concentration) and assay endpoints (e.g., MTT vs. resazurin).

- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.